molecular formula C7H11NO B2567475 N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine CAS No. 4576-48-1

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine

Katalognummer: B2567475
CAS-Nummer: 4576-48-1
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: RPGSLIJSBHTVPW-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Bicyclo[221]heptan-2-ylidenehydroxylamine is a chemical compound with the molecular formula C7H11NO It is characterized by a bicyclic structure, which includes a seven-membered ring system

Vorbereitungsmethoden

The synthesis of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine typically involves the introduction of a bridge ring system into the skeleton of a precursor compound. One common synthetic route involves the reaction of bicyclo[2.2.1]heptane derivatives with hydroxylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

4576-48-1

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

(NE)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine

InChI

InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+

InChI-Schlüssel

RPGSLIJSBHTVPW-BQYQJAHWSA-N

Isomerische SMILES

C1CC\2CC1C/C2=N\O

SMILES

C1CC2CC1CC2=NO

Kanonische SMILES

C1CC2CC1CC2=NO

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.